molecular formula C22H18N2S B2859268 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine CAS No. 56472-09-4

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Cat. No.: B2859268
CAS No.: 56472-09-4
M. Wt: 342.46
InChI Key: VQSYHTCXMKMWLY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as ferric chloride, to yield the desired thiadiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original thiadiazine compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl derivatives: Compounds like 4-methylphenyl sulfonamide and 4-methylphenyl indole derivatives share structural similarities.

    Thiadiazine analogs: Other thiadiazine compounds with different substituents on the ring.

Uniqueness

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methylphenyl groups enhances its stability and reactivity compared to other thiadiazine analogs .

Properties

IUPAC Name

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYHTCXMKMWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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